molecular formula C10H9FN4O B2365185 N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 936323-97-6

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2365185
CAS No.: 936323-97-6
M. Wt: 220.207
InChI Key: GAXFNJVMZDLPNI-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The starting materials, such as 2-fluoro-5-methylphenyl azide and propargyl carboxamide, are reacted under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
  • N-(2-bromo-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
  • N-(2-iodo-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Uniqueness

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c1-6-2-3-7(11)8(4-6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXFNJVMZDLPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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